Tert-butyl 5-(aminomethyl)nicotinate
CAS No.: 887579-76-2
Cat. No.: VC3237306
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 887579-76-2 |
---|---|
Molecular Formula | C11H16N2O2 |
Molecular Weight | 208.26 g/mol |
IUPAC Name | tert-butyl 5-(aminomethyl)pyridine-3-carboxylate |
Standard InChI | InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)9-4-8(5-12)6-13-7-9/h4,6-7H,5,12H2,1-3H3 |
Standard InChI Key | RMLLKHGSNWXKGB-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)C1=CN=CC(=C1)CN |
Canonical SMILES | CC(C)(C)OC(=O)C1=CN=CC(=C1)CN |
Introduction
Tert-butyl 5-(aminomethyl)nicotinate is an organic compound belonging to the class of nicotinates. It features a tert-butyl ester group attached to the nicotinic acid structure, with an aminomethyl group located at the 5-position of the pyridine ring. This compound is recognized for its potential applications in various fields, including organic synthesis and biochemistry .
Synthesis
The synthesis of tert-butyl 5-(aminomethyl)nicotinate generally involves two main steps. The process begins with nicotinic acid and tert-butyl alcohol, utilizing strong acid catalysts for esterification. The aminomethyl group is introduced through nucleophilic substitution reactions.
Mechanism of Action and Applications
The mechanism of action for tert-butyl 5-(aminomethyl)nicotinate involves its interaction with biological targets. The aminomethyl group can form hydrogen bonds or ionic interactions with enzyme active sites or receptors. Upon hydrolysis, the ester releases nicotinic acid, which may activate nicotinic receptors or other biological pathways.
Applications Table
Application Area | Description |
---|---|
Organic Synthesis | Used as a building block in the synthesis of complex organic molecules. |
Biochemistry | Potential interactions with biological targets, such as enzymes and receptors. |
Research Findings
Research on tert-butyl 5-(aminomethyl)nicotinate is focused on its potential biological activities and synthetic applications. The compound's ability to interact with biological systems suggests it could be useful in drug development or as a tool in biochemical studies.
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